molecular formula C9H5ClF3N B182426 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile CAS No. 85386-80-7

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile

Cat. No. B182426
CAS RN: 85386-80-7
M. Wt: 219.59 g/mol
InChI Key: MLJVBFZNPNMMCP-UHFFFAOYSA-N
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Description

“2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile” is a chemical compound with the molecular formula C9H5ClF3N . It has a molecular weight of 219.59 g/mol . The compound is also known by other names such as “4-Chloro-2-(trifluoromethyl)phenylacetonitrile” and "2-[4-chloro-2-(trifluoromethyl)phenyl]acetonitrile" .


Molecular Structure Analysis

The InChI code for “2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile” is InChI=1S/C9H5ClF3N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2 . The Canonical SMILES string is C1=CC(=C(C=C1Cl)C(F)(F)F)CC#N .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 219.0062613 g/mol . The topological polar surface area is 23.8 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

Summary of Application

Trifluoromethyl-containing compounds, such as “2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile”, are widely used in pharmaceutical research. They are found in many FDA-approved drugs due to their unique properties .

Results or Outcomes

The incorporation of the trifluoromethyl group into drug molecules has led to the development of numerous effective medications. For example, Sorafenib, a drug used for the treatment of primary liver cancer, contains a trifluoromethyl group .

2. Agrochemical Research

Summary of Application

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from “2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile”, are used in the agrochemical industry for crop protection .

Results or Outcomes

The incorporation of the trifluoromethyl group into agrochemicals has resulted in more than 20 new TFMP-containing agrochemicals acquiring ISO common names. These agrochemicals have been effective in protecting crops from pests .

3. Material Science

Summary of Application

Trifluoromethyl-containing compounds, such as “2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile”, are used in material science. They are often used in the production of high-performance polymers and resins .

Methods of Application

The trifluoromethyl group is incorporated into the polymer or resin during the synthesis process .

Results or Outcomes

The incorporation of the trifluoromethyl group into polymers and resins can enhance their properties, such as thermal stability, chemical resistance, and mechanical strength .

4. Synthesis of Coumarin Heterocycles

Summary of Application

“2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile” can be used in the synthesis of coumarin heterocycles, which have valuable biological and pharmaceutical properties .

Results or Outcomes

The incorporation of the trifluoromethyl group into coumarin heterocycles has led to the development of numerous effective medications and biologically active compounds .

5. Synthesis of Specialized Chemicals

Summary of Application

“2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile” can be used in the synthesis of specialized chemicals, such as 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]carbonyl}amino)phenoxy]}-N-methylpyridine-2-carboxamide toluene sulphonic acid salt .

Methods of Application

The compound is reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature of from 20°C to 60°C .

Results or Outcomes

The reaction results in the formation of the compound of the formula (II), which is then reacted with p-toluenesulfonic acid in a polar solvent at a reaction temperature of from 40 degrees C up to the reflux temperature of the solvent used .

6. Organic Chemistry Research

Summary of Application

“2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile” is used in organic chemistry research. The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis .

Results or Outcomes

The incorporation of the trifluoromethyl group into organic molecules has led to the development of numerous effective compounds used in various fields .

properties

IUPAC Name

2-[4-chloro-2-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJVBFZNPNMMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395259
Record name 4-Chloro-2-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile

CAS RN

85386-80-7
Record name 4-Chloro-2-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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